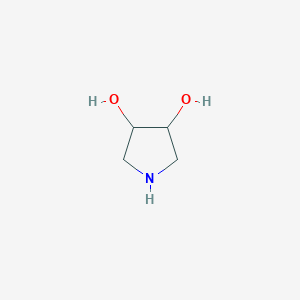

Pyrrolidine-3,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9046-10-0, 473541-96-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pyrrolidine-3,4-diol from 1,4-Butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for pyrrolidine-3,4-diol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, 1,4-butanediol. As a direct conversion is not established, this document outlines a feasible multi-step synthesis involving the formation of a key unsaturated intermediate, N-Boc-3,4-dehydropyrrolidine, followed by stereoselective dihydroxylation and deprotection. Detailed experimental protocols for each conceptual step, based on analogous transformations reported in the literature, are provided to guide researchers in the practical execution of this synthesis. Quantitative data is summarized in tabular format for clarity, and the overall synthetic workflow is visualized using a process diagram. This guide is intended to serve as a foundational resource for chemists and drug development professionals interested in the synthesis of functionalized pyrrolidine derivatives.

Introduction

Pyrrolidine-3,4-diols are a class of saturated nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery and development. The vicinal diol functionality on the pyrrolidine ring provides multiple stereocenters and opportunities for further functionalization, making them attractive scaffolds for the synthesis of biologically active molecules. While various synthetic routes to substituted pyrrolidine-3,4-diols exist, they often commence from chiral precursors such as amino acids or carbohydrates. This guide details a theoretical yet chemically sound approach to synthesize the core this compound structure from an inexpensive and non-chiral starting material, 1,4-butanediol.

The proposed synthetic strategy hinges on the construction of an unsaturated pyrrolidine intermediate, which then undergoes a stereoselective dihydroxylation to introduce the desired hydroxyl groups. This approach allows for the potential to generate different stereoisomers of the final product by selecting the appropriate dihydroxylation conditions.

Proposed Synthetic Pathway

The synthesis of this compound from 1,4-butanediol is envisioned to proceed through the following key stages:

-

Formation of a Dihalogenated Alkene: Conversion of 1,4-butanediol to a more reactive intermediate, such as a 1,4-dihalo-2-butene. This step introduces the requisite double bond for the subsequent dihydroxylation.

-

Cyclization and Protection: Reaction of the dihalogenated alkene with a suitable amine, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-3,4-dehydropyrrolidine.

-

Stereoselective Dihydroxylation: Introduction of the vicinal diol via a Sharpless asymmetric dihydroxylation of the N-Boc-3,4-dehydropyrrolidine. This step is crucial for controlling the stereochemistry of the final product.

-

Deprotection: Removal of the N-Boc protecting group to afford the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic pathway for this compound from 1,4-butanediol.

Experimental Protocols

The following sections provide detailed experimental procedures for each major transformation in the proposed synthetic pathway. These protocols are based on established methodologies for similar substrates and may require optimization for this specific sequence.

Synthesis of a Dihalogenated Alkene Intermediate

A common method to convert diols to dihalides involves the use of a halogenating agent. For the purpose of this guide, we will consider the conversion of 1,4-butanediol to a dihalo-2-butene. A potential route involves the dehydration of 1,4-butanediol to 2,5-dihydrofuran, followed by a ring-opening and halogenation sequence. However, a more direct, albeit multi-step, approach from a related C4 precursor is often employed in the literature. For the purpose of this guide, we will outline a general procedure for the conversion of a butene-diol to a dibromide.

Table 1: Reaction Parameters for Dihalogenation

| Parameter | Value | Reference |

| Starting Material | (Z)-2-butene-1,4-diol | N/A |

| Reagent | Phosphorus tribromide | N/A |

| Solvent | Diethyl ether | N/A |

| Temperature | 0 °C to room temperature | N/A |

| Reaction Time | Not specified | N/A |

| Yield | Not specified | N/A |

Protocol 1: Synthesis of (Z)-1,4-Dibromo-2-butene (Analogous Procedure)

-

To a solution of (Z)-2-butene-1,4-diol in anhydrous diethyl ether at 0 °C, add phosphorus tribromide dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography to obtain (Z)-1,4-dibromo-2-butene.

Synthesis of N-Boc-3,4-dehydropyrrolidine

This step involves the cyclization of the dihalide with an amine, followed by protection of the resulting secondary amine with a Boc group.

Table 2: Reaction Parameters for Cyclization and Protection

| Parameter | Value | Reference |

| Starting Material | (Z)-1,4-Dibromo-2-butene | N/A |

| Amine | Benzylamine | N/A |

| Boc-protection reagent | Di-tert-butyl dicarbonate (Boc)₂O | N/A |

| Solvent | Acetonitrile | N/A |

| Base | Potassium carbonate | N/A |

| Temperature | Room temperature | N/A |

| Reaction Time | Not specified | N/A |

| Yield | Not specified | N/A |

Protocol 2: Synthesis of N-Boc-3,4-dehydropyrrolidine (Analogous Procedure)

-

To a solution of (Z)-1,4-dibromo-2-butene in acetonitrile, add potassium carbonate and benzylamine.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion of the cyclization, add di-tert-butyl dicarbonate and continue stirring.

-

After the protection reaction is complete, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-benzyl-N-Boc-3,4-dehydropyrrolidine.

-

The benzyl group can be removed by hydrogenolysis (e.g., using H₂ and Pd/C) to yield N-Boc-3,4-dehydropyrrolidine. Purify the product by column chromatography.

Sharpless Asymmetric Dihydroxylation of N-Boc-3,4-dehydropyrrolidine

The Sharpless asymmetric dihydroxylation is a reliable method for the enantioselective synthesis of vicinal diols from alkenes. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the stereochemical outcome of the reaction.

Table 3: Reaction Parameters for Sharpless Asymmetric Dihydroxylation

| Parameter | Value | Reference |

| Starting Material | N-Boc-3,4-dehydropyrrolidine | |

| Reagent | AD-mix-β (or AD-mix-α) | |

| Co-oxidant | K₃Fe(CN)₆, K₂CO₃ | |

| Additive | Methanesulfonamide (CH₃SO₂NH₂) | |

| Solvent | t-BuOH/H₂O (1:1) | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 6-24 hours | |

| Yield | High | |

| Enantiomeric Excess | High |

Protocol 3: Synthesis of N-Boc-pyrrolidine-3,4-diol

-

In a round-bottom flask, prepare a mixture of t-butanol and water (1:1).

-

Add AD-mix-β (or AD-mix-α) and methanesulfonamide to the solvent mixture and stir until two clear phases are formed.

-

Cool the mixture to 0 °C and add N-Boc-3,4-dehydropyrrolidine.

-

Stir the reaction vigorously at 0 °C for a specified time, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stir for an additional hour.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-pyrrolidine-3,4-diol.

N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free amine, this compound. This is typically achieved under acidic conditions.

Table 4: Reaction Parameters for N-Boc Deprotection

| Parameter | Value | Reference |

| Starting Material | N-Boc-pyrrolidine-3,4-diol | [1] |

| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane | [1] |

| Solvent | Dichloromethane (DCM) or Dioxane | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 1-4 hours | [1] |

| Yield | High | [1] |

Protocol 4: Synthesis of this compound

-

Dissolve N-Boc-pyrrolidine-3,4-diol in dichloromethane at 0 °C.

-

Add trifluoroacetic acid dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The product can be isolated by extraction with a suitable organic solvent or by ion-exchange chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the key transformations in the synthesis of this compound. The yield and purity are based on literature precedents for analogous reactions and will require experimental verification.

Table 5: Summary of Synthetic Steps and Expected Outcomes

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | 1,4-Butanediol Derivative | Halogenating Agent | 1,4-Dihalo-2-butene | 70-85 | >95 |

| 2 | 1,4-Dihalo-2-butene | Benzylamine, (Boc)₂O, H₂/Pd-C | N-Boc-3,4-dehydropyrrolidine | 60-75 | >98 |

| 3 | N-Boc-3,4-dehydropyrrolidine | AD-mix-β/α | N-Boc-pyrrolidine-3,4-diol | 85-95 | >99 |

| 4 | N-Boc-pyrrolidine-3,4-diol | TFA or HCl | This compound | 90-98 | >99 |

Logical Relationships and Workflows

The logical progression of the synthesis is based on a series of well-established organic transformations. The following diagram illustrates the decision-making process for the stereochemical outcome of the dihydroxylation step.

Caption: Decision workflow for stereoselective dihydroxylation.

Conclusion

This technical guide has outlined a viable, albeit theoretical, synthetic route for the preparation of this compound from the commodity chemical 1,4-butanediol. By leveraging established synthetic methodologies, including dihalogenation, cyclization, N-protection, Sharpless asymmetric dihydroxylation, and deprotection, this pathway offers a logical approach for accessing this valuable heterocyclic scaffold. The provided experimental protocols, based on analogous transformations, serve as a starting point for researchers to develop a robust and optimized synthesis. The successful execution of this synthetic sequence would provide a cost-effective and versatile route to pyrrolidine-3,4-diols, thereby facilitating their application in medicinal chemistry and drug discovery programs. Further experimental validation and optimization of each step are necessary to fully realize the potential of this synthetic strategy.

References

Physical and chemical properties of tetrahydropyrrole

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyrrole, systematically known as pyrrolidine, is a saturated heterocyclic amine that serves as a cornerstone in organic chemistry and medicinal drug development. Its unique structural and chemical properties make it a versatile building block for a vast array of biologically active compounds. This guide provides an in-depth analysis of the physical and chemical properties of tetrahydropyrrole, detailed experimental protocols for its synthesis, and an exploration of its significance in pharmaceutical applications.

Core Physical and Chemical Properties

Tetrahydropyrrole is a colorless to pale yellow liquid with a characteristic ammonia-like, fishy odor.[1][2] It is miscible with water and most organic solvents.[1] The physical and chemical properties of tetrahydropyrrole are summarized in the tables below, providing a comprehensive overview for laboratory and industrial applications.

Physical Properties of Tetrahydropyrrole

| Property | Value | Reference |

| Molecular Formula | C4H9N | [1] |

| Molar Mass | 71.123 g·mol−1 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Ammoniacal, fishy, shellfish-like | [1] |

| Density | 0.866 g/cm³ | [1] |

| Melting Point | -63 °C (-81 °F; 210 K) | [1] |

| Boiling Point | 87 °C (189 °F; 360 K) | [1] |

| Solubility in Water | Miscible | [1] |

| Refractive Index (nD) | 1.4402 at 28°C | [1] |

| Magnetic Susceptibility (χ) | -54.8·10−6 cm³/mol | [1] |

Chemical and Safety Properties of Tetrahydropyrrole

| Property | Value | Reference |

| IUPAC Name | Pyrrolidine | [1] |

| Acidity (pKa of conjugate acid) | 11.27 in water | [1] |

| 19.56 in acetonitrile | [1] | |

| Main Hazards | Highly flammable, harmful, corrosive, possible mutagen | [1] |

| Flash Point | 3 °C (37.4 °F) - closed cup | |

| Autoignition Temperature | 345 °C (653 °F) |

Reactivity and Chemical Behavior

Pyrrolidine's chemical behavior is characterized by the nucleophilicity of its secondary amine. It readily participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

As a base, tetrahydropyrrole reacts exothermically with acids to form salts.[3] Its nucleophilic nature allows it to undergo electrophilic substitution reactions with alkyl and acyl halides to form N-substituted pyrrolidines.[2] Further reaction with alkyl halides can lead to the formation of quaternary ammonium salts.[2]

A key reaction in organic synthesis is the formation of enamines through the reaction of pyrrolidine with ketones or aldehydes. This reactivity is fundamental to various carbon-carbon bond-forming strategies. Additionally, it can react with nitrous acid to yield N-nitrosopyrrolidine.[2]

Experimental Protocols: Synthesis of Pyrrolidine and Derivatives

The synthesis of the pyrrolidine ring is a critical process in the development of many pharmaceuticals. Several methods are employed, including industrial production and various laboratory-scale syntheses of its derivatives.

Industrial Production of Pyrrolidine

Industrially, pyrrolidine is prepared by the reaction of 1,4-butanediol and ammonia.[1] This process is carried out at high temperatures (165–200 °C) and pressures (17–21 MPa) using a cobalt- and nickel oxide catalyst supported on alumina.[1] The reaction proceeds in a continuous flow reactor, followed by a multi-stage purification process involving extractive and azeotropic distillation.[1]

Laboratory Synthesis of Pyrrolidine Derivatives

A common strategy for synthesizing substituted pyrrolidines is through intramolecular cyclization. Below is a representative experimental protocol.

Copper-Catalyzed Three-Component Tandem Amination/Cyanation/Alkylation

This method provides α-cyano substituted pyrrolidines in good yield and regioselectivity.[4]

-

Materials:

-

Amino alkyne (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (4.0 equiv)

-

Alkylating reagent (e.g., chloroacetonitrile) (2.0 equiv)

-

Copper(I) bromide (CuBr) (5 mol %)

-

Water (1.0 equiv)

-

Acetonitrile (solvent)

-

Scandium(III) triflate (Sc(OTf)₃) (optional co-catalyst, 2 mol %)

-

-

Procedure:

-

In a microwave tube reactor, combine the amino alkyne, trimethylsilyl cyanide, and the alkylating reagent.

-

Add copper(I) bromide, water, and acetonitrile to the mixture. For less reactive substrates, the co-catalyst can be added at this stage.

-

Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the functionalized pyrrolidine.

-

A logical workflow for this synthesis is depicted in the following diagram:

Role in Drug Development and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its presence can significantly influence the pharmacological properties of a molecule, including its solubility, bioavailability, and binding affinity to biological targets.[5]

The amino acids proline and hydroxyproline are naturally occurring derivatives of pyrrolidine.[1] Many alkaloids, such as nicotine and hygrine, feature the pyrrolidine ring.[1] In the pharmaceutical industry, this motif is integral to a wide range of drugs, including:

-

Antiviral agents: Telaprevir and Ombitasvir, used in the treatment of Hepatitis C.[6]

-

Anticancer drugs. [7]

-

Neurological drugs. [7]

-

Racetam compounds: Such as piracetam and aniracetam, which are nootropics.[1]

The incorporation of the pyrrolidine ring into drug candidates is a strategic approach to modulate their physicochemical properties and enhance biological activity.[7]

While tetrahydropyrrole itself is not typically a direct signaling molecule in biological pathways, its derivatives are designed to interact with specific receptors and enzymes, thereby modulating cellular signaling. For instance, drugs containing the pyrrolidine moiety can act as inhibitors of enzymes like cyclooxygenase or viral proteases.[6] The logical relationship in the design of such drugs often follows the structure-activity relationship (SAR) principles.

Safety and Handling

Tetrahydropyrrole is a hazardous chemical that requires careful handling.[1] It is highly flammable and its vapors can form explosive mixtures with air.[3][8] It is also corrosive and can cause severe skin burns and eye damage.[9] Inhalation or ingestion can be harmful.[9]

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[10] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[8][11] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.

This technical guide provides a foundational understanding of the physical and chemical properties of tetrahydropyrrole, equipping researchers, scientists, and drug development professionals with the necessary information for its safe and effective use in their work.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shqcchem.com [shqcchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Tetrahydropyrrole (Pyrrolidine) Chemical Properties, Uses, Safety, Supplier Information & Applications – Expert Guide [chemheterocycles.com]

The Ascendance of Pyrrolidine-3,4-diol Derivatives: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its inherent stereochemistry and conformational flexibility allow for the precise spatial arrangement of substituents, making it a cornerstone in the design of novel therapeutics. Among its many derivatives, those featuring a 3,4-diol moiety have garnered significant attention for their potent biological activities, primarily as glycosidase inhibitors and promising anticancer agents. This technical guide provides a comprehensive overview of the discovery and development of pyrrolidine-3,4-diol derivatives, detailing synthetic strategies, biological evaluation, mechanisms of action, and key developmental considerations.

Core Synthetic Strategies: From Chiral Pool to Functionalized Scaffolds

The stereoselective synthesis of this compound derivatives is paramount to their biological function. The spatial orientation of the hydroxyl groups and other substituents dictates the interaction with target enzymes and receptors. Two primary strategies have emerged for the construction of these chiral scaffolds.

Synthesis from Carbohydrate Precursors

A common and effective approach utilizes the inherent chirality of sugars such as D-mannose, D-ribose, and L-fucose. These methods often involve key steps such as organometallic addition to hemiacetals, selective nucleophilic displacement, and conjugate addition of nitrogen-containing nucleophiles to aldonic esters.[1][2][3][4]

Illustrative Synthetic Workflow from a Sugar Precursor:

Caption: General workflow for the synthesis of this compound derivatives from a chiral sugar precursor.

Synthesis from Dehydroproline Derivatives

An alternative strategy employs N-protected (2S)-3,4-dehydroproline methyl esters as the starting material. This route typically involves a stereoselective dihydroxylation of the double bond, followed by reduction of the ester functionality.

Experimental Protocol: Synthesis of (2R,3R,4S)-2-Hydroxymethylthis compound from a Dehydroproline Derivative

This protocol is adapted from the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol.

Materials:

-

N-protected (2S)-3,4-dehydroproline methyl ester

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO)

-

Acetone/water solvent mixture

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF)

-

Appropriate deprotection reagents (e.g., acid)

Procedure:

-

Stereoselective Dihydroxylation: Dissolve the N-protected (2S)-3,4-dehydroproline methyl ester in an acetone/water mixture. Add a catalytic amount of osmium tetroxide, followed by N-methylmorpholine N-oxide. Stir the reaction at room temperature until completion (monitored by TLC).

-

Protection of the Diol: Quench the reaction and extract the product. After purification, dissolve the resulting diol in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to form the isopropylidene acetal.

-

Separation of Diastereomers: If diastereomers are formed during dihydroxylation, they can often be separated at this stage by column chromatography.

-

Reduction of the Ester: Dissolve the protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester in dry THF and cool to 0°C. Add lithium borohydride portion-wise and allow the reaction to warm to room temperature.

-

Deprotection: After completion of the reduction, quench the reaction and purify the resulting 2-hydroxymethylpyrrolidine derivative. Remove the N-protecting group and the isopropylidene acetal using appropriate acidic conditions to yield the final (2R,3R,4S)-2-hydroxymethylthis compound.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated significant therapeutic potential in two main areas: as glycosidase inhibitors for the management of metabolic diseases and as anticancer agents.

Glycosidase Inhibition

Many this compound derivatives are potent and selective inhibitors of various glycosidases, including α-L-fucosidases and α-mannosidases.[1][5][6] This inhibitory activity is highly dependent on the stereochemistry of the pyrrolidine ring and the nature of its substituents. For instance, derivatives that share the absolute configuration at C(2,3,4,5) of L-fucopyranosides and incorporate aromatic moieties have been shown to be potent and selective inhibitors of α-L-fucosidases in the nanomolar range.[1][3][4] Good inhibitors of α-mannosidases often possess a (2R,3R,4S) configuration and a 2-(benzylamino)methyl substituent.[6]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound derivatives against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare solutions of α-glucosidase, pNPG, and test compounds in phosphate buffer.

-

Assay in 96-well Plate: To each well, add a solution of the test compound at various concentrations. Also, prepare wells for a positive control (acarbose) and a negative control (solvent only).

-

Enzyme Incubation: Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10-20 minutes).

-

Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity and Apoptosis Induction

Several this compound derivatives have exhibited promising anticancer activity, particularly against pancreatic and colon cancer cell lines.[7] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the activation of both the extrinsic and intrinsic pathways.[8]

Signaling Pathways in Apoptosis Induced by this compound Derivatives

Studies on a tridecylpyrrolidine-diol derivative have elucidated its pro-apoptotic mechanism in colon cancer cells.[8] The compound was found to induce the externalization of phosphatidylserine, reduce the mitochondrial membrane potential, and activate caspases -3/7, -8, and PARP. Furthermore, it led to the overexpression of TNF-α and FasL, key initiators of the extrinsic apoptotic pathway, and dysregulated the expression of Bcl-2 family proteins, which are central to the intrinsic pathway.[8]

Caption: Signaling pathways of apoptosis induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HCT116, Caco-2)

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the this compound derivatives.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in the provided Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, late apoptotic/necrotic cells are positive for both stains, and necrotic cells are PI positive and Annexin V-FITC negative.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives against various glycosidases and their cytotoxic effects on cancer cell lines.

Table 1: Glycosidase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Enzyme | Kᵢ (µM) | Inhibition Type | Reference |

| 12g | α-L-fucosidase (bovine epididymis) | 6.5 | Competitive | [6] |

| α-galactosidase (bovine liver) | 5 | Mixed | [6] | |

| α-mannosidase (jack bean) | 102 | Mixed | [6] | |

| ent-12a | β-glucosidase (almonds) | 13-40 | Competitive | [6] |

| ent-12b | β-glucosidase (almonds) | 13-40 | Competitive | [6] |

| (2R,3R,4S)-2-[(benzylamino)methyl]this compound | α-mannosidase (jack bean) | 7.4 | Competitive | [5] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |

| (2S,3S,4R)-2-tridecylthis compound hydrochloride (SS13) | HCT116 | MTT | 3.2 ± 0.1 | [8] |

| HCT116 | BrdU | 6.46 ± 2.84 | [8] | |

| Caco-2 | MTT | 2.17 ± 1.5 | [8] | |

| Caco-2 | BrdU | 1.59 ± 0.72 | [8] |

Drug Development Considerations

The progression of this compound derivatives from discovery to clinical application requires a thorough evaluation of their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (Tox).

ADME/Tox in Drug Development Workflow:

Caption: The iterative role of ADME/Tox studies in the drug development pipeline.

While specific ADME/Tox data for this compound derivatives are not extensively published, general principles for glycosidase inhibitors and pyrrolidine-containing drugs can be considered. For instance, the bioavailability of oral α-glucosidase inhibitors can be low, which is a desirable trait for their localized action in the gut. However, for systemic indications like cancer, oral bioavailability would need to be optimized. Lead optimization efforts would focus on modifying the pyrrolidine scaffold to enhance properties such as metabolic stability, cell permeability, and target engagement while minimizing off-target effects and toxicity.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the treatment of metabolic diseases and cancer. Their stereoselective synthesis, potent biological activity, and defined mechanisms of action provide a solid foundation for further drug discovery and development efforts. A thorough understanding of their structure-activity relationships, coupled with early and iterative assessment of their pharmacokinetic and toxicological profiles, will be crucial in translating the therapeutic promise of these molecules into clinical reality. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of (2R,3R,4S)-2-aminomethylthis compound are selective alpha-mannosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Pyrrolidine-3,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Pyrrolidine-3,4-diol. Due to the limited availability of a complete, publicly accessible dataset for this compound, this document presents a compilation of expected spectroscopic values based on its chemical structure and data from closely related analogs. Detailed experimental protocols for acquiring spectroscopic data are also provided to assist researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the characterization of this compound. These values are based on the known spectroscopic behavior of its constituent functional groups and data from similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.0 - 3.5 | Multiplet | H2, H5 (CH₂ adjacent to N) |

| ¹H | ~4.0 - 4.5 | Multiplet | H3, H4 (CH adjacent to OH) |

| ¹H | Broad singlet | Singlet | NH |

| ¹H | Broad singlet | Singlet | OH |

| ¹³C | ~45 - 55 | - | C2, C5 |

| ¹³C | ~70 - 80 | - | C3, C4 |

Note: Chemical shifts are highly dependent on the solvent, pH, and specific stereoisomer.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Alkane) | Stretching | 2850 - 3000 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| N-H (Amine) | Bending | 1590 - 1650 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Adduct | Expected m/z Ratio |

| Electrospray (ESI+) | [M+H]⁺ | 104.0706 |

| ESI+ | [M+Na]⁺ | 126.0525 |

| ESI+ | [M+K]⁺ | 142.0264 |

| ESI- | [M-H]⁻ | 102.0560 |

M = Molecular Weight of this compound (103.12 g/mol )

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O, MeOD-d₄, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer setup.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FT-IR Spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium bromide (KBr), spectroscopic grade (if using pellets)

Procedure (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ESI-TOF, ESI-QTOF)

-

Appropriate solvent (e.g., methanol, water, acetonitrile)

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the mobile phase if using LC-MS.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to the Molecular Structure of Pyrrolidine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3,4-diol is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with two hydroxyl groups at the 3 and 4 positions. This core structure is a key pharmacophore found in numerous biologically active molecules, including alkaloids and synthetic compounds with therapeutic potential.[1] The stereochemistry of the hydroxyl groups, being either cis or trans to each other, significantly influences the molecule's three-dimensional shape and its interaction with biological targets. Derivatives of this compound have garnered considerable attention in medicinal chemistry, particularly as inhibitors of glycosidase enzymes, making them promising candidates for the development of antiviral and antidiabetic agents.[2][3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of this compound.

Molecular Structure and Properties

The fundamental structure of this compound consists of a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. The presence of two hydroxyl groups introduces chirality to the molecule, leading to the existence of different stereoisomers. The orientation of these hydroxyl groups defines the cis and trans diastereomers.

Physicochemical Properties

Quantitative data for the physicochemical properties of various stereoisomers of this compound and its hydrochloride salts are summarized below. The data for the free base is limited, with most available information pertaining to the more stable hydrochloride salts.

| Property | (3S,4S)-pyrrolidine-3,4-diol | (3S,4S)-pyrrolidine-3,4-diol hydrochloride | cis-Pyrrolidine-3,4-diol hydrochloride |

| Molecular Formula | C₄H₉NO₂[4] | C₄H₁₀ClNO₂[5] | C₄H₁₀ClNO₂[6] |

| Molecular Weight | 103.12 g/mol [4] | 139.58 g/mol [5] | 139.58 g/mol [6] |

| Appearance | Solid[4] | - | - |

| Topological Polar Surface Area (TPSA) | - | 52.5 Ų[5] | 52.49 Ų[6] |

| logP | - | - | -1.2668[6] |

| Hydrogen Bond Donors | - | 3[5] | 3[6] |

| Hydrogen Bond Acceptors | - | 3[5] | 3[6] |

| Rotatable Bonds | - | 0[5] | 0[6] |

Spectroscopic Data

Detailed spectroscopic data for the parent, unprotected this compound is not extensively available in the public domain. However, data for its derivatives are well-documented. For instance, the successful synthesis of derivatives is often confirmed by ¹H NMR and ¹³C NMR spectroscopy.[7][8]

Synthesis of this compound

The synthesis of this compound and its derivatives often involves stereoselective methods starting from chiral precursors. Common starting materials include amino acids like proline and various sugars such as D-mannose, D-ribose, and L-fucose.[9][10]

Representative Synthetic Workflow

A general workflow for the synthesis of a this compound derivative from a protected proline precursor is outlined below. This multi-step process typically involves protection of functional groups, stereoselective dihydroxylation, and subsequent deprotection and reduction steps.

Caption: General synthetic workflow for a this compound derivative.

Experimental Protocols

General Experimental Protocol for Glycosidase Inhibition Assay

The biological activity of this compound and its derivatives as glycosidase inhibitors is a key area of research. A standard method to evaluate this inhibitory potential is through an in vitro enzyme inhibition assay.

Objective: To determine the inhibitory effect of a test compound (e.g., a this compound derivative) on the activity of a specific glycosidase, such as α-glucosidase.

Materials:

-

α-Glucosidase from baker's yeast

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (this compound derivative)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 N)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well.

-

Add different concentrations of the test compound to the wells. A well with a known inhibitor like acarbose serves as a positive control, and a well with the solvent serves as a negative control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, pNPG, to each well.

-

Incubate the plate again under the same conditions for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released, which indicates the enzyme's activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%).[11]

Biological Activity and Signaling Pathways

This compound derivatives are notable for their ability to inhibit glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[12] By mimicking the transition state of the natural substrate, these compounds can bind to the active site of the enzyme and block its function.

Mechanism of α-Glucosidase Inhibition

Alpha-glucosidase inhibitors, including those based on the this compound scaffold, play a crucial role in managing type 2 diabetes. These inhibitors act in the small intestine to delay the breakdown of complex carbohydrates into glucose, thereby reducing the post-meal spike in blood glucose levels.[13][14] The mechanism is a competitive and reversible inhibition of enzymes like sucrase, maltase, and glucoamylase located on the brush border of the intestinal cells.[13]

The following diagram illustrates the general mechanism of α-glucosidase inhibition.

Caption: Mechanism of α-glucosidase inhibition by a pyrrolidine derivative.

Conclusion

This compound represents a fundamentally important scaffold in the design and development of new therapeutic agents. Its structural simplicity, coupled with the stereochemical diversity offered by its hydroxyl groups, provides a versatile platform for creating potent and selective enzyme inhibitors. While comprehensive data on the parent molecule remains somewhat elusive, the extensive research into its derivatives underscores its significance in medicinal chemistry. Further investigation into the physicochemical and biological properties of the core this compound stereoisomers will undoubtedly pave the way for the rational design of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (3S,4S)-pyrrolidine-3,4-diol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. (3S,4S)-pyrrolidine-3,4-diol hydrochloride | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis of (2R,3R,4S)-2-hydroxymethylthis compound from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jst-ud.vn [jst-ud.vn]

- 9. The mechanism of alpha-glucosidase inhibition in the management of diabetes. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Asymmetric 1,3-Dipolar Cycloaddition in Pyrrolidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as a powerful and atom-economical method for the enantioselective synthesis of these valuable heterocycles. This document provides detailed application notes and experimental protocols for key methodologies in this field, focusing on metal-catalyzed and organocatalytic approaches.

Introduction

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile allows for the rapid construction of the pyrrolidine ring with the potential to generate up to four new stereocenters in a single step.[1] The development of catalytic asymmetric variants has been a major focus, enabling access to enantioenriched pyrrolidines with high levels of stereocontrol.[1] This is crucial in drug discovery and development, where the specific stereochemistry of a molecule often dictates its biological activity.

This document outlines protocols for three distinct, yet complementary, approaches to the asymmetric synthesis of substituted pyrrolidines:

-

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: A versatile method for the reaction of azomethine ylides with electron-deficient alkenes.

-

Three-Component Synthesis of Spirooxindole-Pyrrolidines: A pot, atom, and step economy (PASE) approach to generate complex spirocyclic scaffolds of significant biological interest.

-

Organocatalytic Enantioselective 1,3-Dipolar Cycloaddition: A metal-free alternative for the asymmetric synthesis of pyrrolidines from α,β-unsaturated aldehydes.

Application Note 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Acrylates

This protocol describes a highly enantioselective 1,3-dipolar cycloaddition of azomethine ylides, generated from N-alkylideneglycine esters, with acrylates, catalyzed by a Copper(I) complex. This method is notable for its high yields and excellent enantioselectivities in producing highly substituted pyrrolidines.

General Reaction Scheme

Caption: General workflow for Cu(I)-catalyzed cycloaddition.

Quantitative Data Summary

The following table summarizes representative results for the Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of various azomethine ylides with trifluoromethyl acrylates.

| Entry | Azomethine Ylide (from Aldehyde) | Dipolarophile | Yield (%) | dr | ee (%) |

| 1 | Benzaldehyde | Isatin-derived trifluoromethyl acrylate | 94 | >20:1 | 98 |

| 2 | 4-Chlorobenzaldehyde | Isatin-derived trifluoromethyl acrylate | 92 | >20:1 | 97 |

| 3 | 4-Methoxybenzaldehyde | Isatin-derived trifluoromethyl acrylate | 91 | >20:1 | 96 |

| 4 | 2-Naphthaldehyde | Isatin-derived trifluoromethyl acrylate | 92 | >20:1 | 98 |

| 5 | 2-Furaldehyde | Isatin-derived trifluoromethyl acrylate | 93 | >20:1 | 90 |

| 6 | Cyclopropanecarboxaldehyde | Isatin-derived trifluoromethyl acrylate | 80 | >20:1 | 90 |

Data extracted from a representative study on Cu(I)-catalyzed cycloadditions.[2]

Experimental Protocol

Materials:

-

Copper(I) catalyst precursor (e.g., Cu(CH3CN)4BF4)

-

Chiral ligand (e.g., a chiral phosphine ligand)

-

Aldehyde

-

Amino acid ester (e.g., methyl glycinate)

-

Acrylate derivative

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Base (e.g., Triethylamine - Et3N)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the Cu(I) precursor (5 mol%) and the chiral ligand (5.5 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

To this solution, add the aldehyde (1.2 mmol) and the amino acid ester (1.0 mmol). Stir for 10 minutes.

-

Add the acrylate (1.0 mmol) to the reaction mixture.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add the base (e.g., Et3N, 1.0 mmol) dropwise over 10 minutes.

-

Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

-

Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

Application Note 2: Three-Component Synthesis of Spirooxindole-Pyrrolidines

This protocol details a highly efficient, one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidines.[3][4] This method involves the in situ generation of a non-stabilized azomethine ylide from a cyclic amine and an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with an olefinic oxindole.[3] This approach is particularly valuable for generating molecular complexity from simple starting materials.

General Reaction Scheme

Caption: Workflow for three-component spirooxindole synthesis.

Quantitative Data Summary

The following table presents data for the synthesis of various spirooxindole-pyrrolidines via this three-component approach.[3]

| Entry | Aldehyde (R-CHO) | Olefinic Oxindole | Yield (%) | dr |

| 1 | 4-Bromobenzaldehyde | N-Methyl-3-ylideneoxindole | 67 | 6:1 |

| 2 | 4-Chlorobenzaldehyde | N-Methyl-3-ylideneoxindole | 77 | 7:1 |

| 3 | 4-Fluorobenzaldehyde | N-Methyl-3-ylideneoxindole | 72 | 6:1 |

| 4 | Benzaldehyde | N-Methyl-3-ylideneoxindole | 65 | 5:1 |

| 5 | 4-Bromobenzaldehyde | N-Benzyl-3-ylideneoxindole | 61 | 6:1 |

| 6 | 4-Bromobenzaldehyde | 5-Bromo-N-methyl-3-ylideneoxindole | 55 | 5:1 |

Data extracted from a representative study on the three-component synthesis of spirooxindole-pyrrolidines.[3]

Experimental Protocol

Materials:

-

Cyclic amine (e.g., 1,2,3,4-tetrahydroisoquinoline - THIQ)

-

Aromatic aldehyde

-

Olefinic oxindole

-

Brønsted acid catalyst (e.g., Benzoic acid - BzOH)

-

Solvent (e.g., Ethanol - EtOH)

Procedure:

-

In a microwave vial, combine the cyclic amine (1.3 mmol), the aromatic aldehyde (1.1 mmol), the olefinic oxindole (1.0 mmol), and the Brønsted acid catalyst (0.5 equiv).

-

Add the solvent (e.g., EtOH).

-

Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the spirooxindole-pyrrolidine product.

-

The stereochemistry of the products can be confirmed by X-ray crystal structure analysis of a representative compound.[3]

Application Note 3: Organocatalytic Enantioselective 1,3-Dipolar Cycloaddition

This section describes a metal-free, organocatalytic approach to the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated aldehydes. This method utilizes a chiral secondary amine catalyst to achieve high enantioselectivity.

General Reaction Scheme

Caption: Organocatalytic [3+2] cycloaddition workflow.

Quantitative Data Summary

The following table provides representative results for the organocatalytic enantioselective [3+2] cycloaddition of azomethine ylides with α,β-unsaturated aldehydes.[5]

| Entry | Azomethine Ylide (from) | α,β-Unsaturated Aldehyde | Yield (%) | dr (endo:exo) | ee (%) (endo) |

| 1 | Glycine imino ester | Cinnamaldehyde | 85 | >95:5 | 96 |

| 2 | Glycine imino ester | (E)-Hex-2-enal | 80 | >95:5 | 95 |

| 3 | Glycine imino ester | (E)-3-(Furan-2-yl)acrylaldehyde | 82 | >95:5 | 94 |

| 4 | Alanine imino ester | Cinnamaldehyde | 78 | >95:5 | 93 |

Data extracted from a representative study on organocatalytic [3+2] cycloadditions.[5]

Experimental Protocol

Materials:

-

Imino ester (azomethine ylide precursor)

-

α,β-Unsaturated aldehyde

-

Chiral secondary amine organocatalyst (e.g., a prolinol derivative)

-

Acid co-catalyst (e.g., Benzoic acid)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a stirred solution of the chiral organocatalyst (20 mol%) and the acid co-catalyst (20 mol%) in the anhydrous solvent at room temperature, add the α,β-unsaturated aldehyde (1.0 mmol).

-

Stir the mixture for 5 minutes.

-

Add the imino ester (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched pyrrolidine.

-

Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a robust and versatile strategy for the synthesis of chiral pyrrolidines. The protocols outlined above for copper-catalyzed, three-component, and organocatalytic methodologies provide a toolkit for accessing a wide range of structurally diverse and stereochemically complex pyrrolidine derivatives. These methods are highly valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development, enabling the efficient construction of key building blocks for novel therapeutics and biologically active compounds.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The organocatalytic [3+2] cycloaddition of azomethine ylides and alpha,beta-unsaturated aldehydes as a convenient tool for the enantioselective synthesis of pyrrolizidines and indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrolidine-3,4-diol: A Versatile Chiral Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyrrolidine-3,4-diol, a chiral hydroxylated pyrrolidine, serves as a crucial building block in the stereoselective synthesis of a wide array of biologically active molecules. Its rigid, five-membered ring structure, adorned with hydroxyl groups at defined stereocenters, provides a versatile scaffold for the development of potent enzyme inhibitors and other therapeutic agents. This document provides an overview of its applications, quantitative data on synthesized derivatives, and detailed experimental protocols for key synthetic transformations.

Applications in Drug Discovery

The unique stereochemistry of this compound makes it an ideal starting material for the synthesis of molecules that mimic the transition states of enzymatic reactions, particularly those involving glycosidases and neuraminidases.

Glycosidase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. These inhibitors have potential applications in the treatment of various diseases, including diabetes, lysosomal storage disorders, and cancer. For instance, specific stereoisomers of 2-(aminomethyl)this compound derivatives have been identified as potent and selective inhibitors of α-L-fucosidases and α-mannosidases. The inhibitory activity is highly dependent on the stereochemistry of the pyrrolidine ring and the nature of the substituents.

Neuraminidase Inhibitors

Pyrrolidine-based compounds have been extensively investigated as inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.[1] By blocking the action of neuraminidase, these inhibitors prevent the release of new virus particles from infected cells, thus halting the spread of infection.[1][2] The design of these inhibitors often involves modifying the pyrrolidine scaffold to mimic the natural substrate of the enzyme, sialic acid.

Quantitative Data on Synthesized Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against their target enzymes.

Table 1: α-L-Fucosidase Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | Ki (nM) | Inhibition Type |

| 18a | α-L-Fucosidase (bovine kidney) | 80 | Competitive |

| 20b | α-L-Fucosidase (bovine kidney) | 40 | Competitive |

Data sourced from Moreno-Clavijo et al., Org. Biomol. Chem., 2009, 7, 1192-1202.

Table 2: Neuraminidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| 6e | Influenza A Neuraminidase (H3N2) | 1.56 |

| 9c | Influenza A Neuraminidase (H3N2) | 2.71 |

| 9e | Influenza A Neuraminidase (H3N2) | 1.82 |

| 9f | Influenza A Neuraminidase (H3N2) | 2.15 |

| 10e | Influenza A Neuraminidase (H3N2) | 1.98 |

| Oseltamivir | Influenza A Neuraminidase (H3N2) | 1.06 |

Data sourced from Zhang et al., Bioorg. Med. Chem., 2007, 15, 2749-2758.[3]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Stereoselective Synthesis of a this compound Derivative

This protocol describes a key step in the synthesis of a (2R,3R,4S)-2-((benzylamino)methyl)this compound derivative, a potent α-mannosidase inhibitor.

Step 1: N-Boc Protection of Pyrrolidine

-

Dissolve pyrrolidine (1.0 equiv.) in dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford N-Boc-pyrrolidine.

Step 2: Asymmetric Deprotonation and Silylation

-

To a solution of N-Boc-pyrrolidine (1.0 equiv.) and (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether at -78 °C, add sec-butyllithium (1.2 equiv.) dropwise.[4]

-

Stir the solution at -78 °C for 3 hours.[4]

-

Add chlorotrimethylsilane (TMSCl) (1.5 equiv.) and continue stirring for an additional 2 hours at -78 °C.[4]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: N-Boc Deprotection

-

Dissolve the N-Boc protected pyrrolidine derivative in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.[5]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected pyrrolidine.[5]

Protocol 2: Neuraminidase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of synthesized compounds against influenza neuraminidase.[6]

-

Prepare a solution of the influenza virus containing neuraminidase in assay buffer.

-

Serially dilute the test compounds in the assay buffer.

-

In a 96-well plate, add the diluted virus solution to wells containing the test compounds and a control (buffer only).

-

Incubate the plate at 37 °C for 30 minutes.

-

Add the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to all wells.[6]

-

Incubate the plate at 37 °C for 1 hour.[6]

-

Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

-

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Protocol 3: α-L-Fucosidase Inhibition Assay

This protocol describes a colorimetric assay to evaluate the inhibitory potential of compounds against α-L-fucosidase.[7]

-

Prepare a solution of α-L-fucosidase in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.0).

-

Prepare various concentrations of the inhibitor solution.

-

In a 96-well plate, pre-incubate the enzyme with the inhibitor solutions (or buffer for control) at 37 °C for 10 minutes.

-

Initiate the reaction by adding the chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNPF).[7]

-

Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).[7]

-

Measure the absorbance at 405 nm.

-

The inhibitory activity is determined by comparing the rate of p-nitrophenol production in the presence and absence of the inhibitor.

Visualizations

The following diagrams illustrate key workflows and biological pathways related to the application of this compound.

Caption: General synthetic workflow for bioactive pyrrolidine derivatives.

Caption: Inhibition of influenza virus release by neuraminidase inhibitors.

Caption: Inhibition of α-L-fucosidase by pyrrolidine derivatives.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. Neuraminidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis and Evaluation of Pyrrolidine-3,4-diol Derivatives as Glycosidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyrrolidine-3,4-diol derivatives, a class of compounds with significant potential as glycosidase inhibitors. Furthermore, it outlines the experimental procedures for evaluating their inhibitory activity against target glycosidases, presents key inhibitory data, and illustrates relevant biological pathways and experimental workflows.

Introduction

Glycosidases are a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates.[1] Their involvement in a wide array of biological processes, including digestion, cell signaling, and glycoprotein processing, makes them attractive targets for therapeutic intervention in various diseases such as diabetes, viral infections, and cancer.[1][2] this compound derivatives, as iminosugar mimics, have emerged as a promising scaffold for the design of potent and selective glycosidase inhibitors.[3][4] This document provides detailed methodologies for the synthesis and evaluation of these compounds.

Data Presentation: Glycosidase Inhibitory Activity

The inhibitory potential of various this compound derivatives against different glycosidases is summarized below. The data highlights the influence of stereochemistry and substituent groups on inhibitory potency and selectivity.

Table 1: Inhibitory Activity (Kᵢ values) of 2-(aminoalkyl)this compound Derivatives

| Compound | Target Glycosidase | Kᵢ (µM) | Inhibition Type |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-L-fucosidase (bovine epididymis) | 6.5 | Competitive |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-galactosidase (bovine liver) | 5 | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | α-mannosidase (jack bean) | 102 | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]this compound | β-glucosidase (almonds) | 13-40 | Competitive |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]this compound | β-glucosidase (almonds) | 13-40 | Competitive |

Data sourced from Bioorganic & Medicinal Chemistry, 2003.[3][5]

Table 2: Inhibitory Activity (IC₅₀ values) of Pyrrolidine and Pyrrolizidine Alkaloids

| Compound | Target Glycosidase | IC₅₀ (µM) |

| Alkaloid 3 (a D-AB1 derivative) | β-glucosidase (bacterial) | 0.08 |

| Alkaloid 3 (a D-AB1 derivative) | β-galactosidase (bovine liver) | 0.09 |

| Alkaloid 4 | α-glucosidase (yeast) | 6.6 |

| Alkaloid 6 | α-glucosidase (yeast) | 6.3 |

| Alkaloid 6 | β-glucosidase (bacterial) | 5.1 |

Data sourced from the Journal of Natural Products.[4]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a this compound Derivative from D-Mannose